4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol
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Overview
Description
(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol is a complex organic compound characterized by its unique pyrano[3,4-c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrano[3,4-c]pyridine core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the ethyl and methoxy groups: These groups are usually introduced through alkylation and methylation reactions, respectively, using reagents like ethyl iodide and methyl iodide.
Trimethylsilylation: The trimethylsilanyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace the trimethylsilanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol: is similar to other pyrano[3,4-c]pyridine derivatives, such as:
Uniqueness
The uniqueness of (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23NO4Si |
---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
4-ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol |
InChI |
InChI=1S/C14H23NO4Si/c1-6-14(17)10-7-11(20(3,4)5)15-12(18-2)9(10)8-19-13(14)16/h7,13,16-17H,6,8H2,1-5H3 |
InChI Key |
PGEWWJVLGOBERV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(OCC2=C(N=C(C=C21)[Si](C)(C)C)OC)O)O |
Origin of Product |
United States |
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